![molecular formula C13H20N2O2 B7508445 N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7508445.png)
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide, also known as CPP-115, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP-115 is a derivative of vigabatrin, an antiepileptic drug, and acts as a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase.
科学的研究の応用
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which is a neurotransmitter that plays a crucial role in regulating neuronal excitability. N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide has been studied for its potential use in the treatment of epilepsy, addiction, anxiety, and depression.
作用機序
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide acts as a potent inhibitor of GABA transaminase, which is an enzyme responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide increases the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability, which is beneficial in the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide has been shown to increase GABA levels in the brain, leading to a decrease in neuronal excitability. This has been demonstrated in animal studies, where N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide has been shown to reduce seizure activity and increase the threshold for seizure induction. N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic and antidepressant effects.
実験室実験の利点と制限
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide has several limitations, including its relatively short half-life and poor solubility in aqueous solutions.
将来の方向性
There are several future directions for research on N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide. One potential avenue of research is the development of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide analogs with improved pharmacokinetic properties. Another area of research is the investigation of the potential use of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further studies are needed to better understand the long-term effects of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide on brain function and behavior.
合成法
The synthesis of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide involves a multistep process that starts with the reaction of 4-piperidone with cyclopropanecarbonyl chloride to form N-(cyclopropanecarbonyl)piperidin-4-one. This intermediate is then reacted with cyclopropanecarbonyl isocyanate to form N-(cyclopropanecarbonyl)piperidin-4-yl cyclopropanecarboxamide, which is then purified to obtain N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide.
特性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c16-12(9-1-2-9)14-11-5-7-15(8-6-11)13(17)10-3-4-10/h9-11H,1-8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRYERXGFQOSQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CCN(CC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。